

musk ketone anticancer activity different cancer cell lines

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Compound Focus: Musk ketone

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Anticancer Activity Across Cancer Cell Lines

The following table summarizes the inhibitory effects of **musk ketone** on various human cancer cell lines based on key studies:

Cancer Type	Cell Line(s)	Reported IC ₅₀ / Effective Concentration	Key Observed Effects	Citations
Lung Cancer	EPLC-32M1, XL-JT, and others	Strong growth repression & apoptosis (dose-dependent)	Induction of apoptosis; Upregulation of IL-24 and DDIT3 genes.	[1] [2]
Gastric Cancer (GC)	AGS	4.2 µM	Suppression of proliferation & colony formation; cell cycle arrest; apoptosis; downregulation of SORBS2.	[3] [4]
Gastric Cancer (GC)	HGC-27	10.06 µM	Suppression of proliferation & colony formation; cell cycle arrest; apoptosis;	[3] [4]

Cancer Type	Cell Line(s)	Reported IC ₅₀ / Effective Concentration	Key Observed Effects	Citations
			downregulation of SORBS2.	
Breast Cancer	Multiple lines (in study)	Growth repression & apoptosis (dose-dependent)	Inhibition of cell growth and induction of apoptosis.	[1]
Various Carcinomas	Esophageal, Gastric, Colorectal, Hepatocellular, Mammary	Sensitivity to treatment	Growth repression and apoptosis in the majority of 17 sensitive cell lines. Epithelial-origin cells showed higher sensitivity.	[1]
Leukaemia & Lymphoma	Acute Myelogenous Leukaemia, B cell Lymphoma	Not sensitive	Minimal to no sensitivity to musk ketone treatment.	[1]

Experimental Protocols for Key Assays

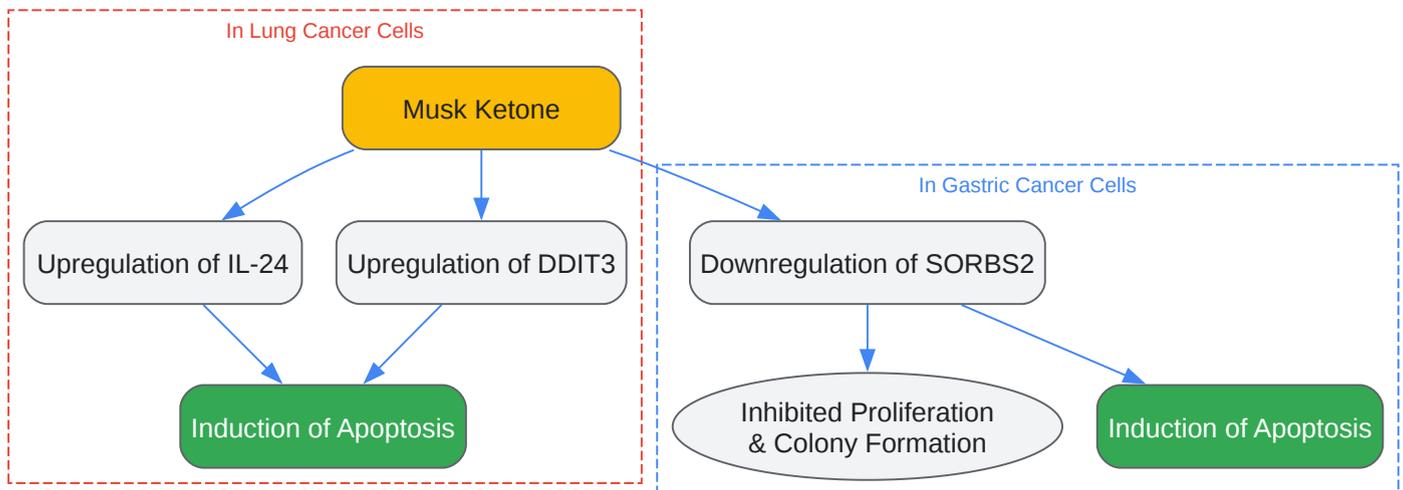
The data in the table above were generated using standard, rigorous methodologies crucial for your experimental design and data interpretation.

- Cell Proliferation (IC₅₀ Determination):** Cells are seeded in 96-well plates and treated with a concentration gradient of **musk ketone** (e.g., 0.0031 to 31 µM) for 24-48 hours. Cell viability is typically measured using colorimetric assays like **MTS** or **CCK-8**, which quantify the metabolic activity of living cells. IC₅₀ values are calculated from the resulting dose-response curves [1] [3].
- Apoptosis Analysis:** Apoptotic cells are quantified using **Flow Cytometry** with an **Annexin V-FITC/PI double-staining kit**. This method distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1].
- Colony Formation Assay:** To assess long-term clonogenic survival, a low density of cells (e.g., 1,000 cells per well) is seeded and treated with **musk ketone**. After 7-14 days, formed colonies are fixed, stained with **crystal violet**, and manually counted. A significant reduction in colony number indicates suppressed proliferative capacity [3].

- **Gene Expression Analysis:** Mechanisms are investigated by analyzing changes in gene expression. This involves extracting total RNA from treated cells, followed by **microarray analysis** and validation using **quantitative real-time PCR (qRT-PCR)**. Protein level changes of key targets (e.g., SORBS2, cleaved-caspase 3) are confirmed by **western blotting** [1] [3].

Mechanisms of Action in Different Cancers

Musk ketone exerts its anticancer effects through multiple pathways, which can be cancer-type-specific. The following diagram illustrates the two primary mechanisms identified in lung and gastric cancers.



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The diagram shows two key mechanisms. Research indicates that **musk ketone**'s broad-spectrum activity involves the modulation of multiple genes and pathways. In a screen of lung cancer cells, native musk and **musk ketone** were found to upregulate **IL-24** (involved in interleukin family pathways) and **DDIT3** (a stress-induced transcript involved in the MAPK signaling pathway), both of which are potent inducers of apoptosis [1] [2]. In gastric cancer, microarray data revealed that **musk ketone** treatment leads to the **downregulation of SORBS2**. Functional experiments confirmed that knocking down SORBS2 mimics the

antiproliferative effects of **musk ketone**, while silencing SORBS2 reduces its efficacy, indicating SORBS2 is a critical target in this context [3] [4].

Key Insights for Research and Development

- **Cancer-Type Specificity is Crucial:** **Musk ketone** is not a universal anticancer agent. Its potency varies significantly, with **epithelial-derived cancers (like lung, gastric, and breast) showing higher sensitivity**, while hematopoietic lineages (like leukaemia and lymphoma) are largely non-responsive [1]. This underscores the need for patient stratification in any potential clinical development.
- **Synthetic vs. Native Musk:** Evidence suggests that high-purity **synthetic musk ketone can induce growth repression and apoptosis comparable to native musk** extracts. This is critically important for ensuring a scalable, consistent, and ethical supply, free from the sourcing challenges associated with the endangered musk deer [1] [5].
- **Multi-Target and Multi-Pathway Action:** **Musk ketone** does not rely on a single target. Its ability to modulate diverse pathways (e.g., IL-24, DDIT3, SORBS2) aligns with the multi-target paradigm of many natural product-derived therapeutics, potentially reducing the likelihood of drug resistance but also complicating mechanistic studies [1] [3].

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